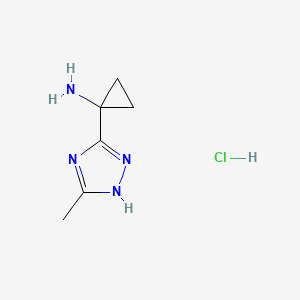

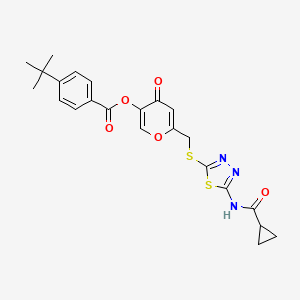

1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

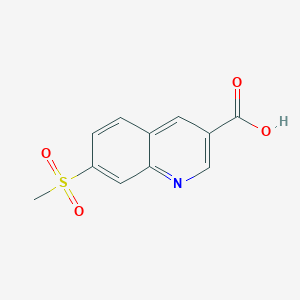

“1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride” is a chemical compound that contains a 1,2,4-triazole moiety. The triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms . The 1,2,4-triazole compounds are known for their anticancer activity .

Scientific Research Applications

Synthesis Methods

Microwave-Assisted Synthesis : The 1,2,4-triazole scaffold, including derivatives like 1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride, is a key structure in medicinal and agricultural chemistry. A microwave-assisted synthesis method for similar triazole compounds has been reported, showcasing efficient and diverse production techniques (Tan, Lim, & Dolzhenko, 2017).

Synthesis of Triazole Derivatives : Novel 1,2,4-triazole derivatives have been synthesized for potential antimicrobial activities. These methodologies could be relevant for the synthesis and application of this compound (Bektaş et al., 2007).

Synthesis of Pyrrolidine Derivatives with Triazole Ring : Synthesis methods for pyrrolidine derivatives incorporating the 1,2,4-triazole ring demonstrate the versatility of this compound in creating various biologically active molecules (Prasad et al., 2021).

N-Acetylated Derivatives of Methyl 5-Amino-1H-[1,2,4]Triazole-3-Carboxylate : Research on the synthesis and structural properties of similar triazole derivatives provides insights into the chemical behavior and potential applications of this compound (Dzygiel et al., 2004).

Applications in Medicinal Chemistry

Antimicrobial and Cytotoxic Activities : Various triazole compounds, similar to the subject compound, have been studied for their antimicrobial and cytotoxic activities. This highlights the potential medicinal applications of this compound (Dave et al., 2007).

Synthesis of Benzimidazole Derivatives : The creation of benzimidazole derivatives incorporating triazole units demonstrates the compound's utility in developing new pharmacologically active agents (Noolvi et al., 2014).

Creation of Novel Photophysical Properties : The development of fully substituted 1H-1,2,4-triazol-3-amines for potential use in organic chemistry, medicinal chemistry, and optical materials showcases the broad application range of triazole compounds (Guo et al., 2021).

Chemical Structure and Properties

- Characterization of Schiff Base Derivatives : Studies on Schiff base derivatives of triazole compounds provide insight into the chemical structure and properties, which are important for understanding the behavior of this compound (Sancak et al., 2007).

Mechanism of Action

Future Directions

The future directions for “1-(5-Methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in the preparation of various nucleoside analogues could be further investigated .

Properties

IUPAC Name |

1-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4.ClH/c1-4-8-5(10-9-4)6(7)2-3-6;/h2-3,7H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELBJFWHRRGLGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2(CC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[4-(2,4-dimethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B3014990.png)

![4-[[1-[(2-Fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B3014991.png)

![N~1~-[5-(4-{[4-(4-fluorophenyl)piperazino]carbonyl}piperidino)-1,2,4-thiadiazol-3-yl]acetamide](/img/structure/B3014992.png)

![3-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3014994.png)

![N-[4-(diethylamino)phenyl]-2-hydroxybenzamide](/img/structure/B3014997.png)

![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/no-structure.png)

![1-[cyclohexyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B3015004.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-4-phenyloxane-4-carboxamide](/img/structure/B3015005.png)

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B3015006.png)

![Methyl (E)-4-[(3R,4R)-3-methoxy-4-[(4-methyl-1,3-thiazole-5-carbonyl)amino]pyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B3015008.png)